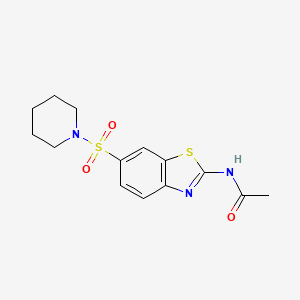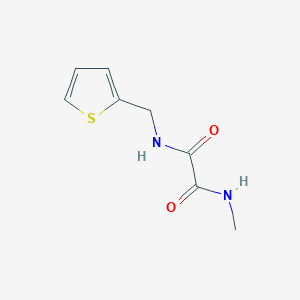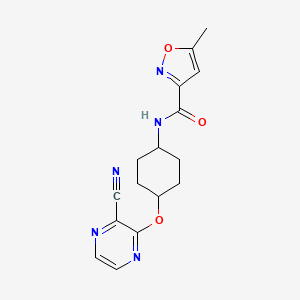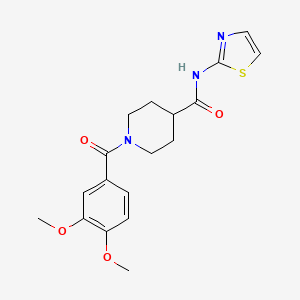
N-(6-piperidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-piperidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)acetamide, commonly known as PBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine and biotechnology. PBA is a highly versatile molecule that can be synthesized using different methods, and its mechanism of action has been extensively studied.
Wissenschaftliche Forschungsanwendungen
PBA has been extensively studied for its potential applications in various fields, including medicine and biotechnology. PBA has been shown to have anti-inflammatory and anti-cancer properties, making it a potential candidate for the treatment of various diseases, including cancer, rheumatoid arthritis, and inflammatory bowel disease. PBA has also been used as a tool for the study of protein misfolding diseases, such as cystic fibrosis and Alzheimer's disease.
Wirkmechanismus
PBA's mechanism of action is not fully understood, but it is believed to act by inhibiting the activity of heat shock protein 90 (Hsp90), a chaperone protein that plays a crucial role in protein folding and stabilization. PBA has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
PBA has been shown to have a wide range of biochemical and physiological effects. PBA has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), and to induce the expression of anti-inflammatory cytokines, such as interleukin-10 (IL-10). PBA has also been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit the growth and proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
PBA has several advantages for lab experiments, including its high solubility in water and its low toxicity. PBA is also relatively easy to synthesize, making it readily available for research purposes. However, PBA's mechanism of action is not fully understood, and its effects on different cell types and tissues are not well characterized. PBA's potential side effects and long-term effects are also not well understood.
Zukünftige Richtungen
There are several future directions for PBA research, including the development of more efficient synthesis methods, the characterization of PBA's effects on different cell types and tissues, and the identification of PBA's potential side effects and long-term effects. PBA's potential applications in the treatment of various diseases, including cancer and inflammatory diseases, also warrant further investigation. Additionally, the development of PBA derivatives with improved properties and efficacy is an area of active research.
Synthesemethoden
PBA can be synthesized using different methods, including the reaction of 2-aminobenzenethiol with chloroacetyl chloride, followed by reaction with piperidine and sulfonyl chloride. Another method involves the reaction of 2-aminobenzenethiol with chloroacetic acid, followed by reaction with piperidine and sulfonyl chloride. PBA can also be synthesized using a one-pot three-component reaction of 2-aminobenzenethiol, chloroacetyl chloride, and piperidine in the presence of triethylamine.
Eigenschaften
IUPAC Name |
N-(6-piperidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S2/c1-10(18)15-14-16-12-6-5-11(9-13(12)21-14)22(19,20)17-7-3-2-4-8-17/h5-6,9H,2-4,7-8H2,1H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOXSJJVKOCQNSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC2=C(S1)C=C(C=C2)S(=O)(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-allyl-2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2883456.png)

![8-Anilino-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methylpurine-2,6-dione](/img/structure/B2883459.png)
![6-Tert-butyl-2-({1-[(1-hydroxycyclohexyl)methyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2883461.png)
![2,8-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B2883462.png)
![1,3-Dimethyl-6-[5-(2-methylpyrido[3,4-d]pyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine-2,4-dione](/img/structure/B2883464.png)
![2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2883466.png)
![N-cyclohexyl-2-[6-(4-ethylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2883467.png)
![5-((3-(4-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B2883469.png)
![N-(2-(6-((2-chloro-6-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2883470.png)



